molecular formula C7H4Na2O6S B13857964 disodium;4-sulfonatooxybenzoate

disodium;4-sulfonatooxybenzoate

Cat. No.: B13857964
M. Wt: 262.15 g/mol
InChI Key: NLUHCRBEVYWDCX-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-sulfonatooxybenzoate typically involves the sulfonation of 4-hydroxybenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of sulfuric acid as the sulfonating agent and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as laboratory synthesis but with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-sulfonatooxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various sulfonated and hydroxylated benzoate derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of disodium;4-sulfonatooxybenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonate group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4-sulfonatooxybenzoate is unique due to its specific sulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfonation is required for activity or solubility .

Properties

Molecular Formula

C7H4Na2O6S

Molecular Weight

262.15 g/mol

IUPAC Name

disodium;4-sulfonatooxybenzoate

InChI

InChI=1S/C7H6O6S.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

NLUHCRBEVYWDCX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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